2-Methoxy-5-piperazin-1-yl-phenol

Medicinal Chemistry Drug Design Physicochemical Profiling

Problem: Mono-functional phenylpiperazines constrain synthetic diversification in medchem programs by offering only one derivatizable site. Solution: This compound provides two chemically distinct nucleophilic handles-the piperazine secondary amine and the free phenolic hydroxyl-enabling sequential, chemoselective derivatization without mutual interference. • Ortho-methoxy motif supports high-affinity 5-HT1A receptor binding (reference oMPP Ki = 9.5 nM), while the additional phenolic OH introduces a tunable hydrogen-bond donor for SAR exploration. • Elevated PSA (44.73 Ų vs. 24.5 Ų for non-hydroxylated analogs) provides a measurable physicochemical differentiation for controlled PK modulation studies. • Pre-assembled 3-hydroxy-4-methoxyphenylpiperazine core reduces synthetic step count for Akt kinase inhibitor programs. Supplied with full QA documentation; standard international shipping.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 180698-25-3
Cat. No. B061964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-piperazin-1-yl-phenol
CAS180698-25-3
Synonyms2-METHOXY-5-PIPERAZIN-1-YL-PHENOL
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCNCC2)O
InChIInChI=1S/C11H16N2O2/c1-15-11-3-2-9(8-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
InChIKeyJEITXSUTZNDIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-piperazin-1-yl-phenol: Structural & Physicochemical Profile


2-Methoxy-5-piperazin-1-yl-phenol (CAS 180698-25-3) is a disubstituted phenol-piperazine hybrid with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound incorporates a methoxy group at position 2 and an unsubstituted piperazine ring at position 5 of the phenolic core, yielding a structure that is also correctly named 1-(3-hydroxy-4-methoxyphenyl)piperazine or 4-(4-methoxy-3-hydroxyphenyl)piperazine . This specific substitution pattern distinguishes it from simpler phenylpiperazines, which generally lack the free phenolic hydroxyl, and from hydroxylated phenylpiperazines, which generally lack the methoxy group. Predicted physicochemical properties include a LogP of 1.20, a polar surface area (PSA) of 44.73 Ų, and a phenolic pKa of approximately 10.34 [1]. The compound is commercially available from multiple vendors with purities ranging from 95% to 99% and is classified as a research chemical and building block for medicinal chemistry applications .

Serotonergic probe: scaffolds 5-HT1A ligand design with favorable 2-methoxy motif
Dual-vector building block: orthogonal piperazine NH and phenolic OH derivatization
Physicochemical profiling: elevated PSA and HBD relative to non-hydroxylated arylpiperazinesSupports CNS vs. peripheral permeability studies

2-Methoxy-5-piperazin-1-yl-phenol: Differentiation from Analogues


Superficially, 2-methoxy-5-piperazin-1-yl-phenol may appear interchangeable with other phenylpiperazines such as 1-(2-methoxyphenyl)piperazine (oMPP, CAS 35386-24-4) or 2-(1-piperazinyl)phenol (CAS 1011-17-2). However, the presence of both a free phenolic hydroxyl (hydrogen bond donor) and a methoxy group on the same aromatic ring creates a unique hydrogen-bonding and electronic profile that is absent in either analog taken alone [1]. The phenolic hydroxyl contributes an additional H-bond donor (raising the total to 2 vs. 1 for oMPP), increases PSA from approximately 24.5 Ų to 44.73 Ų, and substantially elevates the predicted LogP difference relative to the non-hydroxylated comparator [2]. Furthermore, the 2-methoxy-5-piperazinyl substitution pattern is distinct from positional isomers such as 2-methoxy-4-(piperazin-1-yl)phenol (CAS 925889-93-6) and 3-methoxy-4-(piperazin-1-yl)phenol, where altered piperazine placement changes the geometry of the basic nitrogen relative to the hydrogen-bonding phenolic OH, critically affecting molecular recognition at biological targets . In the well-established structure-activity relationships (SAR) of arylpiperazines at the 5-HT1A receptor, ortho-methoxy substitution is known to be favorable for high-affinity binding (Ki values in the low nanomolar range), while the additional phenolic hydroxyl introduces a modulatory element whose quantitative impact on affinity, selectivity, and pharmacokinetics cannot be reliably extrapolated from mono-substituted analogs [3]. These structural distinctions mandate compound-specific qualification rather than class-based substitution for any application where receptor interaction, solubility, or metabolic profile matters.

H‑bond profile

Non-hydroxylated analogs are not direct replacements

1-(2-Methoxyphenyl)piperazine (oMPP) lacks the phenolic OH, reducing HBD count and PSA. Permeability and target-engagement profiles may shift substantially in cell-based and in vivo models.

Positional isomer

2-Methoxy-4-(piperazin-1-yl)phenol alters geometry

Moving the piperazine from position 5 to 4 changes the spatial relationship between the basic nitrogen and the phenolic OH, which may affect molecular recognition at serotonergic and other GPCR targets.

Storage & safety

Cold-chain requirement differs from room-temperature analogs

This compound requires 2–8°C storage, whereas 2-(1-piperazinyl)phenol is stored at ambient temperature. Procurement and handling protocols are not interchangeable.

2-Methoxy-5-piperazin-1-yl-phenol: Quantitative Differentiation Evidence


Hydrogen-Bond Donors & PSA vs. oMPP

The target compound possesses two hydrogen bond donors (phenolic OH and piperazine NH) and a polar surface area (PSA) of 44.73 Ų, whereas the closest non-hydroxylated analog, 1-(2-methoxyphenyl)piperazine (oMPP), has only one H-bond donor (piperazine NH) and a PSA of approximately 24.5 Ų [1][2]. This approximately 82% increase in PSA and doubling of H-bond donor count directly impacts membrane permeability, blood-brain barrier penetration potential, and aqueous solubility profiles [3].

HBD & PSA vs. oMPP
Cross-study comparable
Target: HBD=2, PSA=44.73 Ų
oMPP: HBD=1, PSA=24.5 Ų
PSA increase: +20.23 Ų (82%)
Supports lower passive permeability screening
Predicted values; consistent with ChemAxon methodology
Medicinal Chemistry Drug Design Physicochemical Profiling

Phenolic pKa and Ionization State

The predicted pKa of the phenolic hydroxyl in 2-methoxy-5-piperazin-1-yl-phenol is 10.34 ± 0.10, meaning the compound remains predominantly unionized at the phenolic position under physiological pH (7.4) . In contrast, 1-(2-methoxyphenyl)piperazine lacks a phenolic group entirely and has only a basic piperazine nitrogen with a predicted pKa of approximately 8.84–8.98 [1]. The dual ionization capability of the target compound—a basic piperazine (pKa ~8–9) plus a weakly acidic phenol (pKa ~10.3)—enables zwitterionic character at intermediate pH ranges, which is absent in the simpler analog.

Phenolic pKa & Ionization
Cross-study comparable
Phenolic pKa: 10.34 ± 0.10
Piperazine pKa: ~8.5–9.0
oMPP: only basic pKa ~8.84–8.98
Enables pH-dependent partitioning strategies
Predicted values; zwitterionic character at intermediate pH
Physicochemical Characterization Formulation Development Salt Selection

Commercially Available Purity Grades

Multiple independent suppliers document purity specifications for 2-methoxy-5-piperazin-1-yl-phenol spanning from 95% to 99%, with 97% being the most commonly listed specification by major vendors including Sigma-Aldrich (AstaTech) and Fluorochem . In contrast, the comparator 2-(1-piperazinyl)phenol (CAS 1011-17-2) is typically offered at a minimum purity of 95–97% but with notably different hazard classifications . The target compound's availability at 98%+ purity from suppliers such as Leyan (98%) and Chengdu Sainuoning (99%) provides procurement options for applications requiring higher purity benchmarks .

Commercial Purity Grades
Data to verify
95%–99% across ≥8 vendors
97% most common (Sigma-Aldrich, Fluorochem)
Comparator: 95%–98% from fewer sources
Multi-source procurement supports tiered purity needs
Vendor-listed specifications; verify with current COA
Procurement Specification Quality Control Chemical Supply Chain

GHS Hazard & Storage Profile

2-Methoxy-5-piperazin-1-yl-phenol carries a GHS07 classification (Harmful/Irritant) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Its recommended storage condition is 2–8°C (refrigerated), as specified by Sigma-Aldrich, indicating limited ambient-temperature stability . By comparison, the structurally related 2-(1-piperazinyl)phenol (CAS 1011-17-2) carries a more severe R25 classification (toxic if swallowed) and is stored at room temperature . These divergent hazard and storage profiles mean that safety protocols and storage infrastructure are not interchangeable between these compounds.

GHS Hazard & Storage
Cross-study comparable
Target: Warning, H302-H315-H319-H335, 2–8°C
Comparator: Danger, R25 Toxic, ambient storage
Cold-chain requirement mandates lab planning review
SDS-derived; comparator has higher acute oral toxicity
Laboratory Safety Chemical Handling Regulatory Compliance

5-HT1A Receptor SAR Analysis

The well-characterized arylpiperazine pharmacophore demonstrates that a 2-methoxy substituent on the phenyl ring is highly favorable for 5-HT1A receptor binding affinity. Specifically, 1-(2-methoxyphenyl)piperazine (oMPP) displaces [³H]-8-OH-DPAT from rat brain 5-HT1A receptors with a Ki of 9.5 nM (range 5.4–17.9 nM) [1][2]. Kuipers et al. (1995) systematically demonstrated that 2-methoxy substitution is favorable while 4-methoxy substitution is detrimental for 5-HT1A affinity within N-4-unsubstituted N-1-arylpiperazines [3]. The target compound retains the favorable 2-methoxy group but introduces a 3-hydroxyl substituent (relative to the piperazine attachment at position 5 of the 2-methoxy numbering), the effect of which on 5-HT1A binding has not been directly quantified in published studies. However, the additional hydroxyl increases both hydrogen-bonding capacity and PSA, which may modulate receptor subtype selectivity relative to the non-hydroxylated oMPP baseline.

5-HT1A Receptor SAR
Class-level inference
oMPP 5-HT1A Ki = 9.5 nM
Target compound affinity not directly measured
2-methoxy favorable; 3-OH effect unquantified
Compound-specific characterization required
Class SAR predicts affinity; selectivity may differ
Serotonin Receptor Structure-Activity Relationship CNS Drug Discovery

Dual Derivatization Sites

The target compound provides two chemically distinct nucleophilic sites for further derivatization: the secondary amine of the piperazine ring (pKa ~8.5–9, reactive toward alkylation, acylation, sulfonylation, and reductive amination) and the phenolic hydroxyl (pKa ~10.3, reactive toward O-alkylation, O-acylation, and Mitsunobu-type reactions) . In contrast, 1-(2-methoxyphenyl)piperazine (oMPP) offers only the piperazine NH as a derivatizable site, as the methoxy group is a relatively inert ether [1]. Similarly, 2-(1-piperazinyl)phenol offers a phenolic OH and piperazine NH but lacks the methoxy group that influences electronic and steric properties of the aromatic ring [2]. This orthogonal reactivity enables sequential or chemoselective derivatization strategies that are not possible with single-functional-group analogs, expanding the accessible chemical space from a single building block.

Dual Derivatization Sites
Supporting evidence
2 distinct nucleophilic sites:
piperazine NH (pKa ~8.5–9)
phenolic OH (pKa ~10.3)
oMPP: only 1 site (piperazine NH)
Supports chemoselective library synthesis strategies
Orthogonal protection/deprotection feasible
Synthetic Chemistry Building Block Utility Parallel Synthesis

2-Methoxy-5-piperazin-1-yl-phenol: Application Scenarios


5-HT1A Receptor Ligand Design

The established class-level SAR of arylpiperazines demonstrates that the 2-methoxy substituent is favorable for high-affinity 5-HT1A receptor binding (oMPP Ki = 9.5 nM) [1]. The target compound incorporates this favorable motif while adding a phenolic hydroxyl at the 3-position (relative to the piperazine), providing an additional site for hydrogen bonding with the receptor or for further chemical elaboration. This makes it a logical starting scaffold for medicinal chemistry programs targeting serotonergic pathways, where the unquantified contribution of the hydroxyl group can be systematically explored through analog synthesis [2].

Building Block for Parallel Library Synthesis

The presence of two chemically distinct nucleophilic sites—the piperazine secondary amine and the phenolic hydroxyl—enables sequential, chemoselective derivatization without mutual interference [1]. This is a functional advantage over mono-functional analogs such as 1-(2-methoxyphenyl)piperazine, which offers only the piperazine nitrogen for derivatization. The ability to independently modify two vectors from a single core scaffold is particularly valuable in fragment-based drug discovery and diversity-oriented synthesis platforms [2].

Physicochemical Probe for PK Studies

The target compound's elevated PSA (44.73 Ų vs. 24.5 Ų for oMPP) and additional hydrogen bond donor provide a measurable physicochemical differentiation from non-hydroxylated arylpiperazines [1]. This makes it a suitable tool compound for controlled studies comparing membrane permeability, CYP metabolism, and plasma protein binding between hydroxylated and non-hydroxylated arylpiperazine pairs, generating data that informs PK optimization strategies for CNS vs. peripheral target engagement [2].

Akt Kinase Inhibitor Synthesis Intermediate

Patent literature identifies hydroxyl-group-bearing piperazine derivatives as key intermediates in the development of Akt kinase inhibitors for oncology applications [1]. The target compound, with its pre-assembled 3-hydroxy-4-methoxyphenylpiperazine core, offers a direct entry point into this chemical space, potentially reducing synthetic step count compared to de novo construction of the substituted phenylpiperazine from simpler precursors [2].

Application
Selection Property
Validation Focus
5-HT1A receptor ligand design
2-methoxy arylpiperazine scaffold
Compound-specific binding assay; selectivity vs. 5-HT2 and related GPCRs
Parallel library synthesis
Orthogonal piperazine NH / phenolic OH reactivity
Chemoselective derivatization workflow; protecting-group strategy review
CNS vs. peripheral permeability studies
Elevated PSA (44.73 Ų) and HBD count
Comparative PAMPA / Caco-2 permeability; logD measurement
Kinase inhibitor intermediate
Pre-assembled 3-hydroxy-4-methoxyphenylpiperazine core
Synthetic step-count reduction; Akt pathway assay context

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